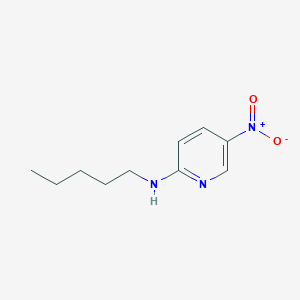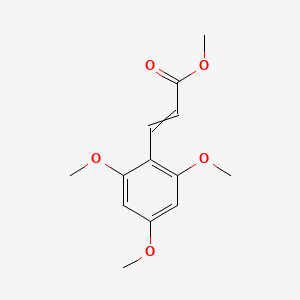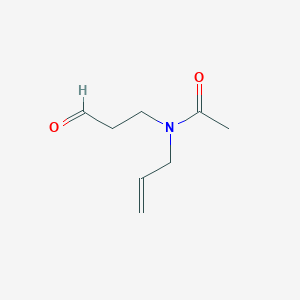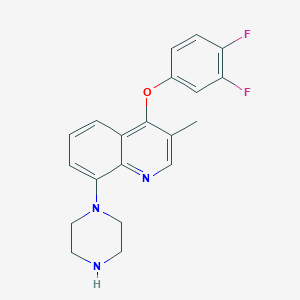![molecular formula C15H10F2N2O2 B14186407 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- CAS No. 875577-67-6](/img/structure/B14186407.png)
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach is the diazotization of ortho-aminobenzacetamides, which provides a direct route to 1H-indazole-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions . Additionally, solvent-free and catalyst-free conditions have been explored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.
Applications De Recherche Scientifique
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-3-carboxylic acid methyl ester: Another indazole derivative with similar structural features but different functional groups.
Indazole-3-carboxylic acid: Lacks the 2,4-difluorophenylmethyl group, offering different reactivity and biological properties.
Uniqueness
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is unique due to the presence of the 2,4-difluorophenylmethyl group, which enhances its biological activity and specificity. This modification can improve the compound’s binding affinity to target enzymes and increase its potential as a therapeutic agent .
Propriétés
Numéro CAS |
875577-67-6 |
|---|---|
Formule moléculaire |
C15H10F2N2O2 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
1-[(2,4-difluorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10F2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
Clé InChI |
ITZKRYFUROMVQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)

![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)

![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)

